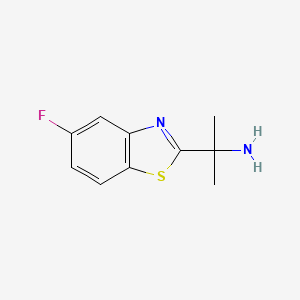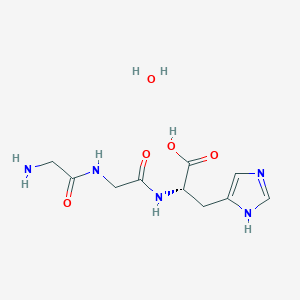
H-Gly-Gly-His-OH-H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-His-OH-H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes the following steps :
Loading the Resin: The first amino acid (glycine) is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (glycine) is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Repetition: Steps 2 and 3 are repeated for the third amino acid (histidine).
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Gly-Gly-His-OH-H2O undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s ability to bind metal ions.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine derivatives .
Applications De Recherche Scientifique
H-Gly-Gly-His-OH-H2O has a wide range of scientific research applications, including :
Chemistry: Used as a ligand in coordination chemistry to study metal-peptide interactions.
Biology: Employed in biosensors for the detection of metal ions such as copper and nickel.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of metal-chelating agents and catalysts.
Mécanisme D'action
The mechanism of action of H-Gly-Gly-His-OH-H2O involves its ability to bind metal ions through the histidine residue. This binding can influence various biochemical pathways and processes. For example, the peptide can mediate protein crosslinking by oxidants, affecting cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-His-Gly-OH: Another tripeptide with similar metal-binding properties.
L-Carnosine (β-alanyl-L-histidine): Known for its antioxidant and metal-chelating activities.
Uniqueness
H-Gly-Gly-His-OH-H2O is unique due to its specific sequence of glycine and histidine residues, which confer distinct metal-binding properties and biological activities. Its ability to form stable complexes with copper and nickel ions makes it particularly valuable in various applications .
Propriétés
Formule moléculaire |
C10H17N5O5 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6;/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19);1H2/t7-;/m0./s1 |
Clé InChI |
OQFXXSYIZBCDIO-FJXQXJEOSA-N |
SMILES isomérique |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN.O |
SMILES canonique |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
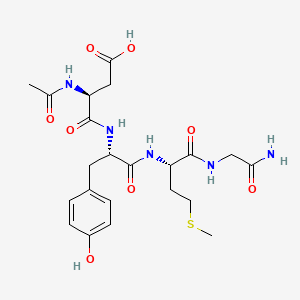
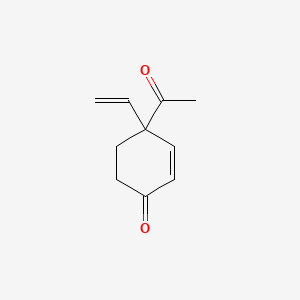
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
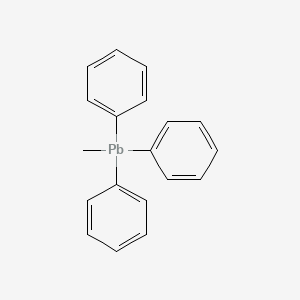
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
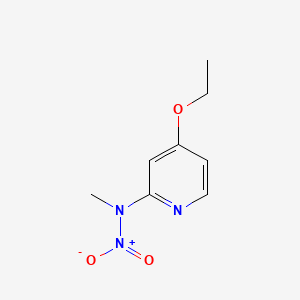
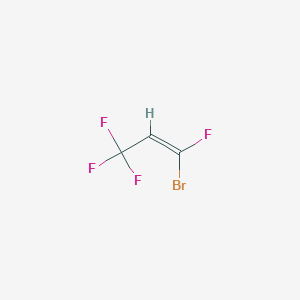
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)


